molecular formula C23H19N5O2S B6049681 8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B6049681
M. Wt: 429.5 g/mol
InChI Key: VDEOAKXYARPZEU-UHFFFAOYSA-N
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Description

8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound featuring a purine core substituted with oxazole and phenyl groups

Properties

IUPAC Name

9-(4-methylphenyl)-8-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-14-8-10-17(11-9-14)28-20-19(21(29)25-13-24-20)27-23(28)31-12-18-15(2)30-22(26-18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEOAKXYARPZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=C(OC(=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by its attachment to the purine core through a series of substitution and coupling reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde
  • 2-Methyl-5-phenyl-1,3-oxazole
  • 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

Uniqueness

Compared to these similar compounds, 8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE stands out due to its combined purine and oxazole structures, which confer unique chemical and biological properties.

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